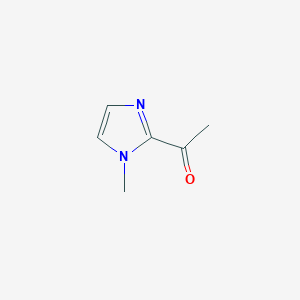
1-(1-甲基-1H-咪唑-2-基)乙酮
描述
“1-(1-Methyl-1H-imidazol-2-YL)ethanone” is a compound that belongs to the class of imidazole derivatives . The stable (1-methyl-1 H -imidazol-2-yl) methanol system, R-C (OH) -C=N-CH=CH-NCH 3, can be regarded as a masked form of the carbonyl group as well as a synthon of the group .
Synthesis Analysis
The synthesis of (1-Methyl-1 H -imidazol-2-yl) methanol derivatives involves treating carbonyl compounds with 2-lithio-1-methyl-1 H -imidazole or by treating 2-acyl-1 H -imidazoles with organometallic reagents or sodium borohydride . The alcohols produced were convertible into the carbonyl compounds via the corresponding quaternary salts .Molecular Structure Analysis
The molecular structure of “1-(1-Methyl-1H-imidazol-2-YL)ethanone” is characterized by an imidazole ring attached to a carbonyl group .Chemical Reactions Analysis
The chemical reactions involving “1-(1-Methyl-1H-imidazol-2-YL)ethanone” primarily involve its conversion from alcohols and its conversion back to carbonyl compounds .科学研究应用
合成和抗菌应用
Patel 等人 (2011) 的一项研究描述了 2-肼基-1-(1H-咪唑-1-基)-乙酮的新 Schiff 碱的合成,重点是它们对革兰氏阳性和革兰氏阴性细菌的抗菌活性。这项研究突出了该化合物作为开发抗菌剂的前体的潜力 (Patel, R. N., Patel, U. Y., Chaudhari, R. R., & Sen, D., 2011).
医学应用中的抑制剂开发
Rahman 等人 (2008) 探讨了该化合物作为血红素加氧酶抑制剂的作用,展示了其结合功效和潜在治疗应用。该研究提供了优化抑制剂设计以用于医疗用途的见解,特别是在靶向特定酶方面 (Rahman, M. N., Vlahakis, J., Szarek, W., Nakatsu, K., & Jia, Z., 2008).
二氢嘧啶酮衍生物的合成
Bhat 等人 (2019) 专注于合成含有咪唑部分的二氢嘧啶酮衍生物,展示了一种创建具有药物开发和生物学研究潜在应用的化合物的方法 (Bhat, M. A., Al-Omar, M., Naglah, A., Kalmouch, A., & Al‐Dhfyan, A., 2019).
抗菌和抗氧化剂评估
Abdel-Wahab 等人 (2011) 的研究介绍了基于咪唑的杂环化合物的合成,包括 1-(5-甲基-2-苯基-1H-咪唑-4-基)乙酮,评估了它们的抗菌、抗氧化、抗溶血和细胞毒性活性。这项研究全面展示了该化合物在抗菌和抗氧化疗法中的多方面应用 (Abdel-Wahab, B. F., Awad, G., & Badria, F., 2011).
安全和危害
作用机制
Target of Action
1-(1-Methyl-1H-imidazol-2-YL)ethanone is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the primary targets of 1-(1-Methyl-1H-imidazol-2-YL)ethanone could be diverse, depending on the specific biological activity it exhibits.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some imidazole derivatives have been reported to inhibit the growth of bacteria, while others have been found to interfere with inflammatory responses .
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (12414) suggests that it may have good bioavailability .
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Action Environment
Like all chemical compounds, its action and stability are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .
生化分析
Biochemical Properties
1-(1-Methyl-1H-imidazol-2-YL)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of nucleotides and amino acids . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or activating its function. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research and drug development.
Cellular Effects
1-(1-Methyl-1H-imidazol-2-YL)ethanone exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. Additionally, this compound can alter cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
The molecular mechanism of action of 1-(1-Methyl-1H-imidazol-2-YL)ethanone involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, to exert its effects . This binding can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, 1-(1-Methyl-1H-imidazol-2-YL)ethanone can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1-Methyl-1H-imidazol-2-YL)ethanone can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 1-(1-Methyl-1H-imidazol-2-YL)ethanone is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(1-Methyl-1H-imidazol-2-YL)ethanone vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At high doses, it can cause toxic or adverse effects, including cellular damage, inflammation, and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level. These findings highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
1-(1-Methyl-1H-imidazol-2-YL)ethanone is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites and overall metabolic balance. For example, this compound can affect the synthesis and degradation of nucleotides, amino acids, and other essential biomolecules. Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-(1-Methyl-1H-imidazol-2-YL)ethanone within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported into cells via membrane transporters or bind to intracellular proteins that facilitate its distribution. The compound’s transport and distribution patterns are essential for understanding its cellular effects and optimizing its therapeutic potential.
Subcellular Localization
1-(1-Methyl-1H-imidazol-2-YL)ethanone exhibits specific subcellular localization, which can influence its activity and function . It may be targeted to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the nucleus, mitochondria, or endoplasmic reticulum, where it interacts with specific biomolecules and exerts its effects. Understanding the subcellular localization of this compound is critical for elucidating its molecular mechanisms and optimizing its use in biochemical research and drug development.
属性
IUPAC Name |
1-(1-methylimidazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-7-3-4-8(6)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVOHCMELOUFRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559089 | |
| Record name | 1-(1-Methyl-1H-imidazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85692-37-1 | |
| Record name | 1-(1-Methyl-1H-imidazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



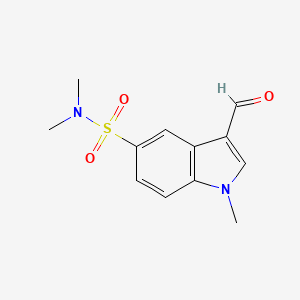
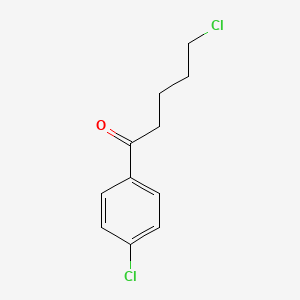
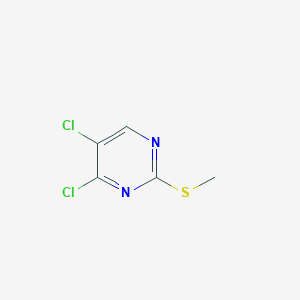
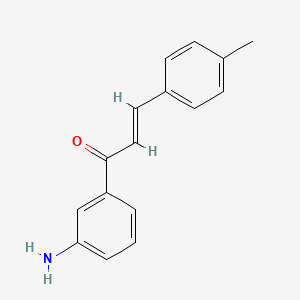
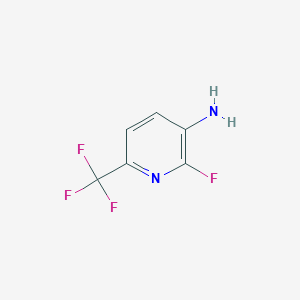



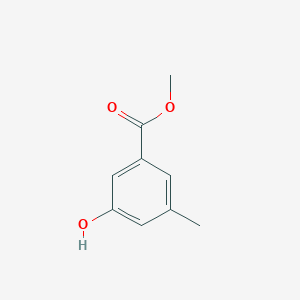
![2-[2-Amino(ethyl)-4-methylanilino]-1-ethanol](/img/structure/B1316857.png)

![4-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B1316870.png)

![1,7-Diphenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1316879.png)